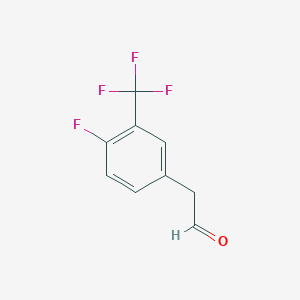

2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde” is a chemical compound with the empirical formula C9H7F3O and a molecular weight of 188.15 . It is a solid substance .

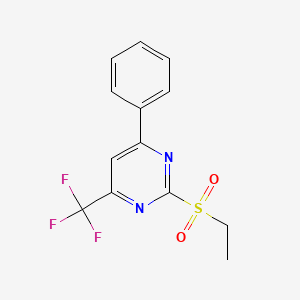

Molecular Structure Analysis

The molecular structure of “2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde” can be represented by the SMILES string [H]C (CC1=CC=C (C (F) (F)F)C=C1)=O . The InChI key for this compound is JILROKHULOFASY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde” include its empirical formula (C9H7F3O), molecular weight (188.15), and its solid state . The trifluoromethyl group in this compound has significant electronegativity .Applications De Recherche Scientifique

Organic Synthesis

Research has demonstrated the utility of fluorinated reagents in organic synthesis, such as the use of 2-fluoro-3-phenyl-allyltrimethylsilane for the Hosomi–Sakurai reaction, leading to the efficient synthesis of homoallyl alcohols and ethers from aldehydes and acetals (Tsuyoshi Hayashi, Y. Usuki, H. Iio, 2010). This highlights the compound's relevance in creating new molecules with fluorinated motifs, useful in pharmaceutical and agrochemical development.

Materials Science

In materials science, derivatives of 2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde have contributed to the synthesis of novel polymers with exceptional properties. For instance, poly(arylene ether)s containing multi-substituted pentaphenylene units exhibit high thermal stability, ultrahigh glass-transition temperatures, and are soluble in a wide range of organic solvents, making them suitable for optical applications (B. Liaw, Wen-Yao Huang, et al., 2007).

Fluorine Chemistry

The exploration of organometallic fluorine chemistry includes the development of new methods for the selective introduction of fluorine and fluoroalkyl groups into organic compounds. For example, the radical fluoroalkylation of aryl alkenes using fluorinated sulfones under visible-light photoredox catalysis represents a significant advancement, enabling the incorporation of various fluoroalkyl radicals into styrene derivatives (J. Rong, C. Ni, et al., 2017). This method offers a greener, more efficient pathway for creating fluoroorganic molecules, essential in the pharmaceutical industry due to the unique properties conferred by fluorine atoms.

Safety and Hazards

The safety data sheet for a related compound, “2-Fluoro-3-(trifluoromethyl)phenylboronic acid”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in a well-ventilated area .

Mécanisme D'action

Target of Action

The primary targets of 2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde are currently unknown . This compound belongs to the class of organic compounds known as trifluoromethylbenzenes , which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Mode of Action

Based on its structural similarity to other trifluoromethylbenzenes , it may interact with its targets through similar mechanisms.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and pharmacokinetic profile.

Propriétés

IUPAC Name |

2-[4-fluoro-3-(trifluoromethyl)phenyl]acetaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,4-5H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOYHOHPLWWYNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC=O)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2803129.png)

![N-(Cyclopropylmethyl)-N-[(6-methylpyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2803130.png)

![2-[(1H-indol-3-yl)formamido]-N-(3-methanesulfonamidophenyl)acetamide](/img/structure/B2803132.png)

![4-[3-(2,4-Dimethoxyphenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2803134.png)

![5-Bromopyrido[2,3-d]pyrimidin-4-ol](/img/structure/B2803139.png)

![N-butyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2803141.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbenzamido)benzofuran-2-carboxamide](/img/structure/B2803149.png)

![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2803151.png)